(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one
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Overview
Description
The compound (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a series of reactions involving halogenation and trifluoromethylation.
Coupling reactions: The pyridine derivative is then coupled with a phenylprop-2-en-1-one moiety using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Final assembly: The final step involves the formation of the this compound through a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3NO2/c22-18-12-16(21(23,24)25)13-26-20(18)28-17-9-7-15(8-10-17)19(27)11-6-14-4-2-1-3-5-14/h1-13H/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYIJCNPGHBBEP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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